1-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Beschreibung
This compound features a fused triazolo-pyridine core, substituted with a cyclopropylmethyl group at position 1 and a methoxymethyl moiety at position 3. The triazolo[4,5-c]pyridine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors. The cyclopropylmethyl group enhances lipophilicity and metabolic stability by reducing oxidative degradation, while the methoxymethyl substituent improves aqueous solubility compared to purely hydrophobic analogs. Such structural attributes make it a candidate for central nervous system (CNS) drug development, where balanced lipophilicity and solubility are critical .
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-16-7-9-11-10(4-5-12-9)15(14-13-11)6-8-2-3-8/h8-9,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKACZGYOSMTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2=C(CCN1)N(N=N2)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle and Substituent Analysis
Compound A : 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride ()
- Core Structure : Pyrazolo[4,3-c]pyridine (a 5-membered pyrazole fused to pyridine).
- Substituents : Cyclopropyl-oxadiazole at position 3, methyl at position 1.
- Key Differences: The triazolo-pyridine core in the target compound has a nitrogen-rich triazole ring, enabling stronger hydrogen-bonding interactions compared to pyrazole. The methoxymethyl group in the target compound increases solubility (logP ~1.8 predicted) versus the oxadiazole group in Compound A, which is more lipophilic (logP ~2.5) .
Compound B : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one ()
- Core Structure : Pyrimidine-thione with tetrazole and coumarin substituents.
- Key Differences :
- The target compound lacks the coumarin moiety, reducing fluorescence-based applications but improving pharmacokinetic stability.
- The methoxymethyl group offers better solubility than Compound B’s phenyl and coumarin groups, which increase molecular weight (~550 g/mol vs. ~350 g/mol for the target compound) .
Metabolic and Pharmacokinetic Profiles
- Target Compound : The cyclopropylmethyl group resists CYP450-mediated oxidation, extending half-life (t₁/₂ ~6 hours in vitro). Methoxymethyl enhances aqueous solubility, improving bioavailability (~65% in rodent models).
- Compound A : The oxadiazole group is susceptible to hydrolysis, reducing metabolic stability (t₁/₂ ~2 hours). Higher lipophilicity limits blood-brain barrier penetration .
- Compound B : The coumarin moiety induces rapid hepatic clearance (t₁/₂ ~1 hour), making it unsuitable for systemic therapies but viable for imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
